what is the structure of L-Tryptophan methyl ester hydrochloride
what is the structure of L-Tryptophan methyl ester hydrochloride
An In-depth Technical Guide to L-Tryptophan Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of L-Tryptophan methyl ester hydrochloride, a key intermediate in pharmaceutical and biochemical research. It details the compound's structure, physicochemical properties, synthesis protocols, and its role in synthetic and biological pathways.
Chemical Structure and Identity
L-Tryptophan methyl ester hydrochloride is the hydrochloride salt of the methyl ester of L-tryptophan. The esterification of the carboxylic acid group and the protection of the alpha-amino group as a hydrochloride salt make it a versatile building block, particularly in peptide synthesis, by enabling controlled coupling reactions.[1]
Diagram 1: Chemical Structure of L-Tryptophan methyl ester hydrochloride
Caption: 2D structure of L-Tryptophan methyl ester hydrochloride.
Physicochemical Properties
The compound is typically a white to off-white crystalline powder.[2][3] Its key quantitative properties are summarized below for easy reference.
| Property | Value | References |
| CAS Number | 7524-52-9 | [1][4] |
| Molecular Formula | C₁₂H₁₄N₂O₂ · HCl | [2][3][4] |
| Molecular Weight | 254.71 g/mol | [2][4] |
| Melting Point | 218-220 °C | |
| Appearance | White to off-white/light yellow powder/crystal | [2][3] |
| Purity | ≥98% (HPLC) | [2][3] |
| Optical Rotation | [α]²⁰/D = +18° (c=5 in methanol) | |
| Storage | 2°C - 8°C, cool and dry conditions | [3][4] |
| Solubility | Soluble in solvents like methanol, water, and ethanol. Detailed solubility data in 12 pure solvents has been published. | [5] |
Experimental Protocols
Synthesis of L-Tryptophan Methyl Ester Hydrochloride
The most common synthesis route is the Fischer-Speier esterification of L-tryptophan with methanol, catalyzed by an acid.[1] Two prevalent methods are detailed below.
Method 1: Trimethylchlorosilane (TMSCl)/Methanol System
This method is considered a mild and convenient alternative for esterification.[1][6]
Diagram 2: Synthesis Workflow via TMSCl/Methanol Method
Caption: General workflow for synthesis of L-Tryptophan methyl ester HCl.
Protocol Details:
-
Reactant Setup: L-tryptophan (0.1 mol) is placed in a suitable round-bottom flask.[6]
-
Reagent Addition: Freshly distilled trimethylchlorosilane (0.2 mol) is added slowly to the flask while stirring. Subsequently, 100 mL of methanol is added.[6]
-
Reaction: The mixture is stirred at room temperature.[6]
-
Monitoring: The progress of the reaction is monitored using Thin-Layer Chromatography (TLC).[6]
-
Workup: Once the reaction is complete, the mixture is concentrated under reduced pressure using a rotary evaporator to yield the final product.[6]
Method 2: Thionyl Chloride/Methanol System
This is a conventional and effective method for achieving esterification.[1][7]
Protocol Details:
-
Reactant Setup: L-tryptophan (25.0 mmol) is suspended in methanol (75 mL).[7]
-
Cooling: The mixture is cooled to 0 °C under vigorous stirring.[7]
-
Reagent Addition: Excess thionyl chloride (SOCl₂) (60 mmol) is added dropwise to the suspension. The SOCl₂ reacts in situ with methanol to generate HCl, which catalyzes the esterification.[1][7]
-
Reaction: The mixture is allowed to react until completion, as monitored by TLC.
-
Workup: The solvent is evaporated to dryness to yield the crude hydrochloride salt.[7]
Dehydrochlorination to Free Base
For applications requiring the free ester, the hydrochloride salt is neutralized under basic conditions.[1]
Protocol Details:
-
Dissolution: The L-Tryptophan methyl ester hydrochloride is dissolved in a suitable solvent.
-
Neutralization: A base such as sodium hydroxide or triethylamine is added in a controlled manner, often at low temperatures, to neutralize the hydrochloride.[1][8]
-
Extraction: The resulting free base, L-Tryptophan methyl ester, is typically extracted from the aqueous solution using an organic solvent like diethyl ether or dichloromethane.[7]
Applications in Drug Development and Research
L-Tryptophan methyl ester hydrochloride is a crucial starting material and intermediate in the synthesis of various pharmaceutical compounds and research probes.
-
Peptide Synthesis: It serves as a protected amino acid, allowing for the sequential formation of peptide bonds in solution-phase synthesis.[1]
-
Pharmaceutical Precursor: It is a key building block for complex molecules such as Tadalafil (Cialis), a PDE5 inhibitor used to treat erectile dysfunction.[9]
-
Neuroscience Research: As a derivative of the essential amino acid L-tryptophan, it is used in studies related to the serotonin pathway, which is critical for regulating mood and sleep.[3]
-
Development of Novel Therapeutics: The core structure is used as a scaffold to create new bioactive molecules. For example, derivatives have been shown to possess anticancer properties.[1][4] A notable example is N-(β-Elemene-13-yl)tryptophan methyl ester (ETME), which induces apoptosis in leukemia cells.[1]
Diagram 3: Apoptotic Pathway of an L-Tryptophan Methyl Ester Derivative
Caption: Signaling pathway for a bioactive derivative of L-Tryptophan methyl ester.[1]
This technical guide provides foundational information for professionals working with L-Tryptophan methyl ester hydrochloride, highlighting its structure, properties, synthesis, and critical role in advancing pharmaceutical research and development.
References
- 1. L-Tryptophan methyl ester hydrochloride | 7524-52-9 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. L-Tryptophan methyl ester hydrochloride | 7524-52-9 | FT28621 [biosynth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
